molecular formula C16H16N2O4 B5517794 N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5517794
M. Wt: 300.31 g/mol
InChI Key: KPBGKLXLZIDWMV-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-methyl-3-nitro-substituted benzoyl group linked to a 2-methoxybenzylamine moiety. This compound’s structural features—a nitro group at the 3-position, a methyl group at the 2-position, and a methoxybenzyl substituent—impart unique electronic and steric properties.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-13(7-5-8-14(11)18(20)21)16(19)17-10-12-6-3-4-9-15(12)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBGKLXLZIDWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with 2-methoxybenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Reduction: The major product is N-(2-methoxybenzyl)-2-methyl-3-aminobenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in research to understand its effects on biological systems, including its cytotoxicity and interaction with cellular components.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and functional roles of comparable benzamide derivatives:

Compound Name Structural Features Key Properties/Applications References
N-(2-Methoxybenzyl)-2-methyl-3-nitrobenzamide 3-nitro, 2-methyl benzamide; 2-methoxybenzyl Potential directing group; high lipophilicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl benzamide; hydroxy, dimethyl groups N,O-bidentate directing group for C–H activation
N-(2-Nitrophenyl)-4-bromobenzamide 4-bromo benzamide; nitro on aniline Crystallographic comparisons; halogen effects
(E)-N'-(2-Methoxybenzylidene)-3-nitrobenzohydrazide 3-nitro hydrazide; methoxybenzylidene Enhanced π-conjugation; Schiff base reactivity
N-(2-Amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide 3-nitro, trifluoromethyl, piperazinyl Pharmacological relevance (e.g., kinase inhibition)

Electronic and Reactivity Profiles

  • Nitro Group Positioning: The 3-nitro group in the target compound contrasts with derivatives like N-(2-nitrophenyl)-4-bromobenzamide (), where nitro is on the aniline ring.
  • Methoxy vs. Hydroxy Substituents : Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the methoxy group in the target compound increases lipophilicity and reduces hydrogen-bonding capacity, which may influence solubility and metabolic stability .
  • Hydrazide vs. Amide Backbone : The hydrazide in (E)-N'-(2-Methoxybenzylidene)-3-nitrobenzohydrazide () introduces a reactive imine bond, enabling participation in condensation reactions, unlike the stable amide bond in the target compound .

Analytical and Spectroscopic Comparisons

  • Mass Spectrometry : Compounds with N-(2-methoxybenzyl) groups (e.g., 25iP-NBOMe derivatives in ) fragment to produce characteristic ions (e.g., m/z = 121.0648 for C8H9O+), suggesting similar fragmentation pathways for the target compound .
  • Crystallography : N-(2-Nitrophenyl)-4-bromobenzamide () exhibits bond lengths and angles comparable to halogenated benzamides, whereas the target’s methyl and nitro groups may induce distinct packing arrangements .

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